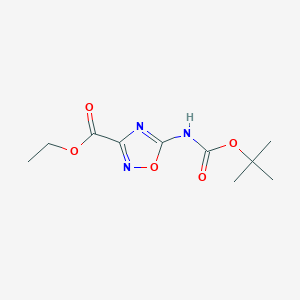
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis due to its unique structure, which includes an oxadiazole ring, a carboxylate ester, and a Boc-protected amino group. The Boc group is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur without interference from the amino group .
Preparation Methods
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 1,2,4-oxadiazole-3-carboxylate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .
This might include the use of continuous flow reactors to improve efficiency and control over the reaction parameters .
Chemical Reactions Analysis
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The oxadiazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate depends on its specific applicationUpon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, influencing their activity and leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate can be compared with other Boc-protected amino compounds, such as:
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in that it contains a Boc-protected amino group, but differs in the presence of a hydroxy group and a phenyl ring.
Ethyl 5-((tert-butoxycarbonyl)amino)-1-benzofuran-2-carboxylate: Contains a benzofuran ring instead of an oxadiazole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct electronic and steric properties, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H15N3O5/c1-5-16-7(14)6-11-8(18-13-6)12-9(15)17-10(2,3)4/h5H2,1-4H3,(H,11,12,13,15) |
InChI Key |
HXUIKKUBDCBVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















